1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2173086-79-6
VCID: VC2752165
InChI: InChI=1S/C15H19NO2/c1-5-16-13-7-6-11(14(17)18)8-12(13)10(2)9-15(16,3)4/h6-9H,5H2,1-4H3,(H,17,18)
SMILES: CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid

CAS No.: 2173086-79-6

Cat. No.: VC2752165

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid - 2173086-79-6

Specification

CAS No. 2173086-79-6
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name 1-ethyl-2,2,4-trimethylquinoline-6-carboxylic acid
Standard InChI InChI=1S/C15H19NO2/c1-5-16-13-7-6-11(14(17)18)8-12(13)10(2)9-15(16,3)4/h6-9H,5H2,1-4H3,(H,17,18)
Standard InChI Key VKYISHSJRLSFSM-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C
Canonical SMILES CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C

Introduction

Chemical Structure and Properties

Structural Features

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid contains a partially reduced quinoline core with several key substituents. The compound features:

  • A dihydroquinoline core structure with reduction at positions 1 and 2

  • An ethyl group attached to the nitrogen at position 1

  • Two methyl groups at position 2, creating a quaternary carbon center

  • A methyl group at position 4

  • A carboxylic acid group at position 6

This unique substitution pattern, particularly the N-ethylation at position 1, distinguishes it from other similar compounds and likely influences its physicochemical properties and biological activities .

Physical and Chemical Properties

Based on its chemical structure, the compound is expected to display the following properties:

PropertyValue/Description
Molecular FormulaC₁₅H₁₉NO₂
Molecular WeightApproximately 245.32 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityModerate solubility in organic solvents; limited water solubility
AcidityCarboxylic acid group suggests pKa around 4-5
Log PEstimated 3-4 (relatively lipophilic)
Hydrogen Bond Donors1 (carboxylic acid OH)
Hydrogen Bond Acceptors3 (N, C=O, OH)

The compound's N-ethylation would increase its lipophilicity compared to non-N-substituted analogues, potentially affecting its membrane permeability and distribution in biological systems .

Synthesis Methods

Proposed Reaction Sequence

A viable synthetic pathway might involve:

  • Condensation of an appropriately substituted aniline with a ketone to form the dihydroquinoline core

  • N-ethylation using ethyl iodide or ethyl bromide under basic conditions

  • Functional group interconversion to establish the carboxylic acid at position 6

The reaction conditions would require careful optimization to achieve selectivity and high yields, particularly for the N-ethylation step, which needs to be controlled to prevent over-alkylation .

Biological Activity

Biological ActivityPotential Mechanism
AntioxidantFree radical scavenging and inhibition of lipid peroxidation
Anti-inflammatoryReduction of pro-inflammatory cytokines and NF-κB mRNA
NeuroprotectiveProtection against oxidative stress in neuronal models
HepatoprotectiveAlleviation of drug-induced liver damage

The N-ethylation at position 1 could modify these activities by altering the compound's pharmacokinetic properties and interaction with biological targets .

Structure-Activity Relationships

The biological activity of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid would be influenced by its structural features:

These features together determine the compound's ability to interact with biological systems and exert pharmacological effects .

Comparison with Related Compounds

Structural Analogues

Several related compounds share structural similarities with 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid:

CompoundKey DifferenceComparative Properties
2,2,4-Trimethyl-1,2-dihydroquinolineLacks N-ethylation and carboxylic acid groupLower molecular weight, less polar
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylateContains ethyl ester instead of carboxylic acid; lacks N-ethylationMore lipophilic, different pharmacokinetics
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acidEthyl group at position 6, carboxylic acid at position 8Different electronic distribution, altered binding properties

These structural differences would lead to variations in biological activity, pharmacokinetics, and potential applications .

Functional Differences

The key functional differences between 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid and its analogues include:

  • N-ethylation provides protection against metabolic N-oxidation

  • The carboxylic acid group offers a site for further derivatization and potential salt formation

  • The positioning of substituents affects the electronic distribution across the molecule

  • The combination of lipophilic (ethyl, methyl) and hydrophilic (carboxylic acid) groups creates an amphipathic character

These functional differences would influence the compound's solubility, absorption, distribution, metabolism, and excretion profiles in biological systems .

Analytical Methods

Spectroscopic Characterization

The identification and characterization of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid would typically involve several spectroscopic techniques:

TechniqueExpected Key Features
¹H NMRSignals for N-ethyl group (triplet ~1.0-1.2 ppm and quartet ~3.5-3.7 ppm); aromatic protons (6.5-8.0 ppm); methyl groups (singlets at 1.2-2.5 ppm)
¹³C NMRCarboxylic acid carbon (~170-175 ppm); aromatic carbons (115-150 ppm); quaternary carbon at position 2 (~45-50 ppm); methyl and ethyl carbons (10-30 ppm)
IRCarboxylic acid O-H stretch (3000-2500 cm⁻¹); C=O stretch (~1700 cm⁻¹); aromatic C=C stretches (1600-1400 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 245; fragmentation pattern showing loss of ethyl and carboxylic acid groups

These spectroscopic methods would provide definitive structural confirmation and purity assessment .

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) with reverse-phase columns

  • Thin-Layer Chromatography (TLC) using appropriate solvent systems

  • Gas Chromatography (GC) after derivatization to improve volatility

  • Flash chromatography for preparative purification

Optimization of these methods would depend on the specific requirements of the analysis or purification process .

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Development of more efficient synthetic routes with fewer steps

  • Green chemistry approaches to reduce environmental impact

  • Scale-up strategies for larger-scale production

  • Stereoselective synthesis if chirality is present or introduced

These advancements would make the compound more accessible for research and applications .

Biological Investigation

Further biological studies could explore:

  • Comprehensive antioxidant activity profiling using multiple assay systems

  • In vitro and in vivo anti-inflammatory effects in different models

  • Structure-activity relationship studies with systematic structural modifications

  • Pharmacokinetic and metabolism studies to understand its behavior in biological systems

Such investigations would provide valuable insights into the compound's potential therapeutic applications .

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